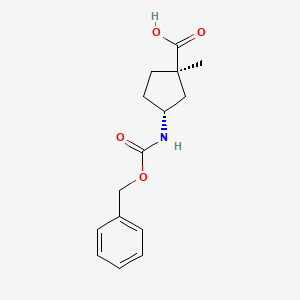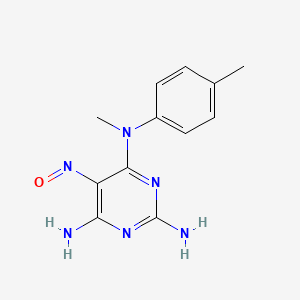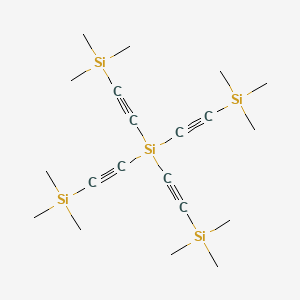
Tetrakis(trimethylsilylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trimethylsilylethynyl)silane is an organosilicon compound with the molecular formula C12H36Si5. It is a colorless, sublimable solid with a high melting point. The molecule has tetrahedral symmetry and is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsilylethynyl)silane is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilanes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(trimethylsilylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and other silicon oxides.
Reduction: Silicon hydrides such as tris(trimethylsilyl)silane.
Substitution: Various substituted silanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tetrakis(trimethylsilylethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicon-based polymers and as a precursor for the deposition of silicon-containing films
Mecanismo De Acción
The mechanism by which tetrakis(trimethylsilylethynyl)silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can be cleaved under specific conditions, allowing the silicon atoms to form bonds with other elements or compounds. This reactivity makes it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Tetrakis(trimethylsilyloxy)silane: Used in similar applications but has different functional groups attached to the silicon atoms
Uniqueness
Tetrakis(trimethylsilylethynyl)silane is unique due to its tetrahedral symmetry and the presence of four silicon atoms bonded to a central silicon atom. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C20H36Si5 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
tetrakis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C20H36Si5/c1-21(2,3)13-17-25(18-14-22(4,5)6,19-15-23(7,8)9)20-16-24(10,11)12/h1-12H3 |
Clave InChI |
FXYVWQSQXBWQDE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


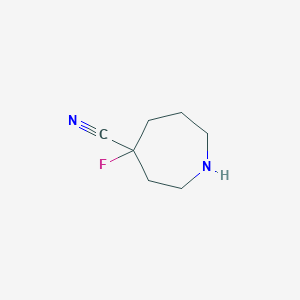
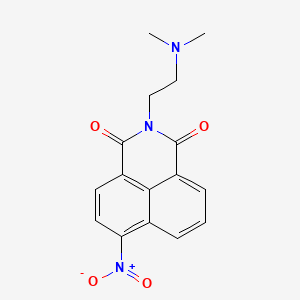

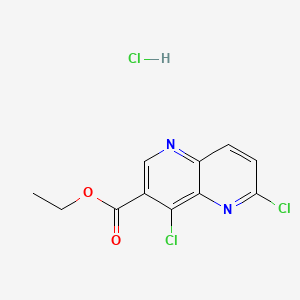
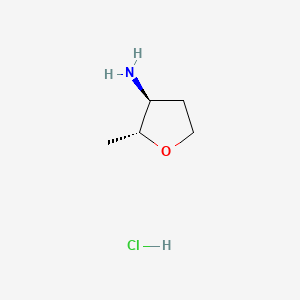
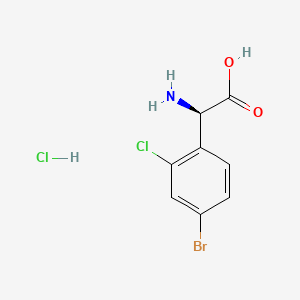
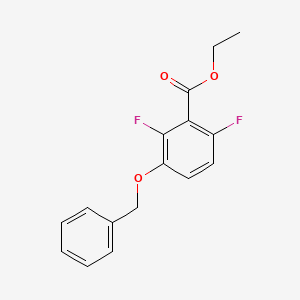
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
